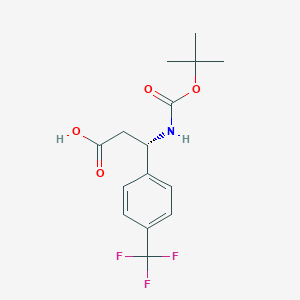

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid

CAS No.: 500770-79-6

Cat. No.: VC2026938

Molecular Formula: C15H18F3NO4

Molecular Weight: 333.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 500770-79-6 |

|---|---|

| Molecular Formula | C15H18F3NO4 |

| Molecular Weight | 333.3 g/mol |

| IUPAC Name | (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid |

| Standard InChI | InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1 |

| Standard InChI Key | WJMVMQYNFZQHGW-NSHDSACASA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)C(F)(F)F |

| SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F |

Introduction

Chemical Identity and Properties

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid, identified by CAS number 500770-79-6, represents a protected β-amino acid with specific stereochemistry. This section explores its fundamental properties and structural characteristics.

Basic Identification Data

The compound is characterized by the following identifiers and properties:

| Parameter | Value |

|---|---|

| CAS Number | 500770-79-6 |

| Molecular Formula | C15H18F3NO4 |

| Molecular Weight | 333.30 g/mol |

| Systematic Name | (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid |

| Common Synonyms | (S)-Boc-4-(trifluoromethyl)-β-Phe-OH, Boc-(S)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid |

The compound possesses the (S) configuration at its stereogenic center, which distinguishes it from its enantiomer with (R) configuration .

Structural Features

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid contains several key structural elements:

-

A tert-butoxycarbonyl (Boc) protecting group on the amino function

-

A trifluoromethyl substituent at the para position of the phenyl ring

-

A propanoic acid backbone

-

An (S) stereocenter at the 3-position

The presence of the trifluoromethyl group significantly influences the compound's properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogues.

Physical and Chemical Properties

The compound typically exists as a solid at room temperature with specific chemical properties that influence its handling and applications:

| Property | Description |

|---|---|

| Physical State | Solid |

| Solubility | Limited information available; typically soluble in organic solvents such as DMSO |

| Stability | Store at room temperature |

| Purity (Commercial) | Typically >95% to >98% |

The trifluoromethyl group contributes to the compound's lipophilicity while the carboxylic acid group provides sites for further chemical modification .

| Desired Concentration | For 1 mg | For 5 mg | For 10 mg |

|---|---|---|---|

| 1 mM | 3.0003 mL | 15.0015 mL | 30.003 mL |

| 5 mM | 0.6001 mL | 3.0003 mL | 6.0006 mL |

| 10 mM | 0.3 mL | 1.5002 mL | 3.0003 mL |

For optimal dissolution, selection of an appropriate solvent based on the compound's solubility profile is essential .

Applications in Research and Development

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid serves significant roles in various research applications, particularly in organic synthesis and pharmaceutical development.

Role in Peptide Synthesis

The compound represents an important building block in peptide synthesis for several reasons:

-

The Boc-protected amino group allows for controlled peptide bond formation

-

Its β-amino acid structure introduces conformational constraints in peptides

-

The trifluoromethyl substitution can enhance metabolic stability of resulting peptides

-

Its defined stereochemistry enables stereoselective synthesis of complex molecules

In peptide synthesis, this compound functions as an unnatural amino acid, providing structural diversity beyond the standard proteinogenic amino acids .

Pharmaceutical Research Applications

The compound's structural features make it valuable in pharmaceutical research:

-

The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability of derived compounds

-

It serves as a building block for drug candidates, particularly those targeting neurological disorders

-

The defined stereochemistry contributes to selective binding with biological targets

-

Its protected form allows for selective modification in multi-step synthesis processes

Comparative Studies

Research involving (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid often examines its properties in comparison to related compounds:

| Compound | Key Difference | Potential Impact |

|---|---|---|

| (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid | Opposite stereochemistry | Different binding properties with biological targets |

| (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid | Trifluoromethyl group at ortho position | Altered electronic and steric properties |

| (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid | Fluorine atom instead of trifluoromethyl group | Reduced lipophilicity, different metabolic profile |

These structural variations provide insights into structure-activity relationships in various biochemical contexts .

Relationship to Other Chemical Compounds

Understanding (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid in the context of related compounds enhances comprehension of its unique properties and applications.

Comparison with Stereoisomers

The (S) and (R) isomers of 3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid exhibit distinct properties:

| Property | (S) Isomer | (R) Isomer |

|---|---|---|

| CAS Number | 500770-79-6 | 501015-19-6 |

| Optical Rotation | Negative | Positive |

| Biological Activity | Specific receptor interactions based on stereochemistry | Different binding profile than (S) isomer |

| Applications | May be preferred for certain synthetic pathways | Alternative for stereochemical diversity |

The stereochemical differences can be crucial in biological systems where chiral recognition plays a significant role .

Comparison with Positional Isomers

The position of the trifluoromethyl group on the phenyl ring results in distinct isomers with varying properties:

-

4-position (para): The compound under discussion, with the trifluoromethyl group most distant from the amino acid backbone

-

3-position (meta): Alters the electronic distribution and potentially the reactivity of the aromatic ring

-

2-position (ortho): Creates greater steric hindrance near the chiral center, potentially affecting reactivity and conformation

These positional variations can significantly impact chemical reactivity, physical properties, and biological activities.

Relationship to Unprotected Derivative

The deprotected form, 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid (CAS: 180263-44-9), differs from the Boc-protected version in several important aspects:

| Aspect | Boc-Protected Form | Unprotected Form |

|---|---|---|

| Reactivity | Limited amine reactivity due to Boc protection | Free amine available for reactions |

| Solubility | More lipophilic due to Boc group | Greater hydrophilicity |

| Stability | Protected from unwanted reactions | More reactive amino group |

| Applications | Controlled peptide synthesis | Different chemical transformations |

The removal of the Boc protecting group is typically achieved under acidic conditions, revealing the free amine for subsequent reactions .

Analytical Considerations

Proper analytical characterization of (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid ensures its identity, purity, and suitability for research applications.

Analytical Methods

Several techniques are employed for analyzing this compound:

-

High-Performance Liquid Chromatography (HPLC): For purity determination

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation

-

Mass Spectrometry: For molecular weight verification

-

Optical Rotation: For stereochemical confirmation

-

Infrared Spectroscopy: For functional group identification

Commercial samples typically provide certificates of analysis confirming purity levels exceeding 95% or 98% .

Quality Control Parameters

When sourcing this compound for research, several quality parameters warrant consideration:

| Parameter | Acceptance Criteria | Significance |

|---|---|---|

| Purity | Typically >95% by HPLC | Ensures reliable experimental results |

| Optical Purity | Specific optical rotation within defined range | Confirms stereochemical integrity |

| Chemical Identity | NMR spectra matching reference | Verifies structural integrity |

| Impurity Profile | Specified limits for individual impurities | Prevents interference with research outcomes |

Commercial suppliers typically provide documentation verifying these quality parameters .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume